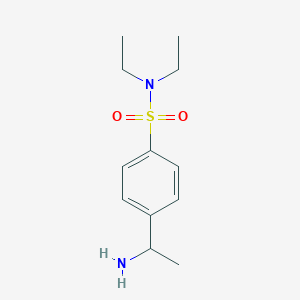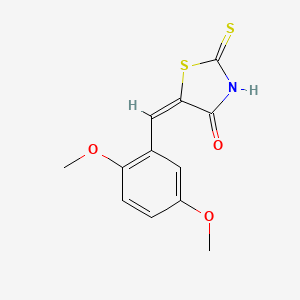
(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and methoxy substituents, which contribute to its distinct chemical behavior and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is often carried out in the presence of a base, such as sodium acetate, and under reflux conditions to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to metal ions through its thioxo and benzylidene groups, forming stable complexes. These complexes can exhibit biological activities, such as inhibiting bacterial growth or inducing cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the nature of the metal ion involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-benzylidene-rhodanine: Similar structure but with a rhodanine ring instead of a thiazolidinone ring.
2,5-Dimethoxy-benzylidene-malononitrile: Contains a malononitrile group instead of a thiazolidinone ring.
Uniqueness
(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its thiazolidinone ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
127378-17-0 |
|---|---|
Molekularformel |
C12H11NO3S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-4-9(16-2)7(5-8)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17) |
InChI-Schlüssel |
WEDXIWUKUHJGIR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)S2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)S2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)
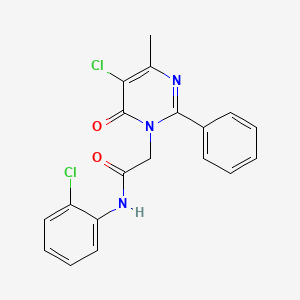
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)
![methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2422462.png)
![1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea](/img/structure/B2422463.png)
![(2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B2422466.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)
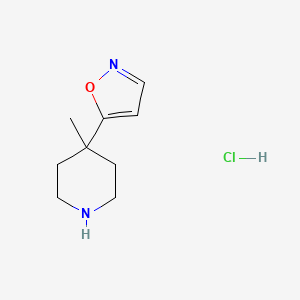
![N-(2,5-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2422470.png)
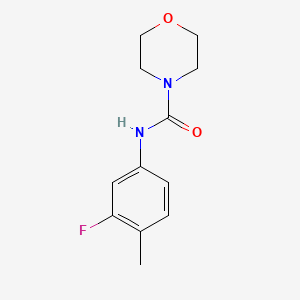
![5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422474.png)
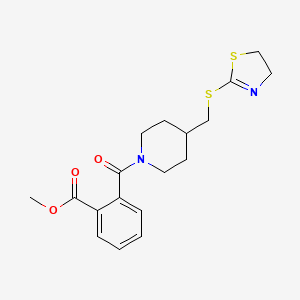
![3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride](/img/structure/B2422477.png)
